7-Hydroxy-beta-carboline-1-propionic acid

Descripción general

Descripción

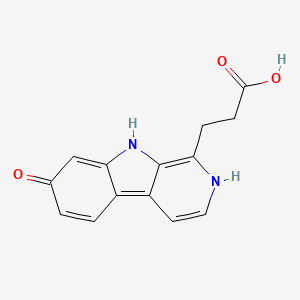

7-Hydroxy-beta-carboline-1-propionic acid is an organic compound that belongs to the class of beta-carboline alkaloids. It is known for its cytotoxic activity and is used extensively in life sciences research . The compound has a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-beta-carboline-1-propionic acid typically involves the condensation of tryptamine derivatives with aldehydes or ketones, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

the compound can be synthesized in the laboratory using standard organic synthesis techniques .

Análisis De Reacciones Químicas

Types of Reactions

7-Hydroxy-beta-carboline-1-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced beta-carboline derivatives.

Substitution: Substitution reactions can occur at various positions on the beta-carboline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further used in different research applications .

Aplicaciones Científicas De Investigación

7-Hydroxy-beta-carboline-1-propionic acid (7OHBC) is a naturally occurring compound found in plants and used as an analytical reference material . It is a primary metabolite of pyrrolizidine alkaloids . The compound has the molecular formula and a molecular weight of 256.26 g/mol .

Analytical Applications

- HPLC Standards and Quality Control: 7OHBC can be used as a standard in High-Performance Liquid Chromatography (HPLC) and in quality control screening .

- Reference Material: As a natural product isolated from plants, 7OHBC serves as an analytical reference material .

Scientific Research

- Alzheimer's, Parkinson's, and Huntington's Diseases: 7OHBC has potential as a therapeutic agent for the treatment of neurodegenerative diseases .

- Cancer Research: Studies have shown that 7OHBC possesses bioactive properties and may be effective against certain cancers .

- Inflammation: 7-hydroxy-β-carboline-1-propionic acid may be used to evaluate anti-inflammatory activity .

Isolation and Identification

- Extraction from Eurycoma harmandiana Roots: 7-hydroxy-beta-carboline 1-propionic acid has been isolated from the roots of Eurycoma harmandiana .

- LC-HRMS Identification: It can be identified using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) .

- Analysis of Canthin-6-one Alkaloids: 7-hydroxy-β-carboline-1-propionic acid can be detected in Eurycoma longifolia (EL) and is a β-carboline alkaloid .

Mecanismo De Acción

The mechanism of action of 7-Hydroxy-beta-carboline-1-propionic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to its cytotoxic effects. The compound can also interact with DNA and other cellular components, disrupting normal cellular functions and leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 7-Hydroxy-beta-carboline-1-propionic acid include:

- Beta-carboline-1-propionic acid

- 7-Methoxy-beta-carboline-1-propionic acid

- Canthin-6-one derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique hydroxyl group at the 7th position, which contributes to its distinct chemical properties and biological activities. This hydroxyl group enhances its cytotoxic activity and makes it a valuable compound for research in various scientific fields .

Actividad Biológica

7-Hydroxy-beta-carboline-1-propionic acid (7-HBCA) is a compound belonging to the beta-carboline family of alkaloids, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of 7-HBCA, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

7-HBCA is characterized by the presence of a hydroxyl group at the 7th position of the beta-carboline structure, which significantly influences its biological properties. The molecular formula is , and it has been identified in various natural sources, particularly in plants like Eurycoma longifolia (Tongkat Ali) .

Biochemical Pathways

The biological activity of 7-HBCA is attributed to its interaction with various cellular targets:

- Cytotoxic Activity : 7-HBCA exhibits significant cytotoxic effects against various cancer cell lines. This activity is believed to be mediated through the induction of apoptosis and cell cycle arrest .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, thereby contributing to its anticancer properties .

Antimicrobial Activity

Research indicates that 7-HBCA possesses antimicrobial properties. In studies involving crude extracts from plants containing this compound, significant antibacterial activity was observed against several pathogenic strains .

Antidiabetic Effects

In animal models, 7-HBCA has demonstrated potential antidiabetic effects. It was noted that treatment with extracts containing 7-HBCA led to a reduction in blood glucose levels in diabetic rats, suggesting its potential as a therapeutic agent for managing diabetes .

Study on Cytotoxicity

A study investigated the cytotoxic effects of 7-HBCA on human cancer cell lines. The results indicated that this compound induced apoptosis in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 40 |

| 100 | 15 |

This data illustrates the compound's potential as an anticancer agent .

Antimicrobial Activity Assessment

In another study assessing antimicrobial activity, various concentrations of 7-HBCA were tested against Escherichia coli and Staphylococcus aureus. The results showed effective inhibition at higher concentrations:

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 12 |

| 1.0 | 20 |

| 2.0 | 30 |

These findings highlight the potential use of 7-HBCA in developing antimicrobial therapies .

Propiedades

IUPAC Name |

3-(7-oxo-2,9-dihydropyrido[3,4-b]indol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-8-1-2-9-10-5-6-15-11(3-4-13(18)19)14(10)16-12(9)7-8/h1-2,5-7,15-16H,3-4H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOPWGSKAKJDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CNC(=C3NC2=CC1=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.